molecular formula C12H17FO7 B13442788 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride

Cat. No.: B13442788
M. Wt: 292.26 g/mol
InChI Key: SAOYKKJFCIMXDB-UHFFFAOYSA-N
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Description

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .

Scientific Research Applications

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is a chemical compound with the molecular formula C₁₂H₁₇FO₇ that is significant in glycoscience because of its function in carbohydrate chemistry and potential biological uses. It is a white crystalline solid with a melting point of 76 to 78 °C and is soluble in dimethyl sulfoxide, dimethylformamide, dichloromethane, and ethyl acetate. This compound is primarily used in carbohydrate chemistry and biochemistry. It functions as a key intermediate in the production of more complex carbohydrates and glycosides. It is also utilized in glycosidase and glycosyltransferase research because of its capacity to interact with particular enzymes. The compound may also have uses in the development of drugs and therapeutic agents that target fucose-related pathways.

Scientific Research Applications
this compound is used in several scientific research applications.

  • Enzyme-Catalyzed Reactions Its biological activities are mostly related to its function as a substrate in enzyme-catalyzed reactions. It has been applied in alpha-L-fucosidase research, acting as a substrate for the purification of these enzymes using affinity chromatography.
  • Interaction Studies Interaction studies frequently concentrate on its enzymatic interactions; research has shown that it can function as a substrate for alpha-L-fucosidase enzymes, which are essential for the metabolism of fucosylated substances. These investigations aid in clarifying the enzyme's specificity and mechanism of action while also providing insights into potential therapeutic targets involving fucose metabolism.
  • Synthesis The synthesis of this compound typically involves the acetylation of L-fucose, followed by fluorination. Acetylation of L-fucose is commonly achieved using acetic anhydride in the presence of a base like pyridine. The final step involves using reagents such as sulfur tetrafluoride to replace a hydroxyl group with fluoride, maintaining the integrity of the acetyl groups.
  • Glycosidation 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl fluoride can be used as a derivative of 1-fluorofucose . 3-(2'-3,4'-Tri-O-acetyl-L-fucopyranosyl)3-dime-thylthiocolchicine, a product with useful pharmacological properties, can be produced using this compound . The method's advantages include short reaction times, high yields without using too much glycosylation agent, stable fluoroacetoglucose and fluoroacetofucose derivatives, mild reaction conditions, and the possibility of crystallizing the final product directly from the crude reaction product .

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

  • 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
  • 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride

Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .

Biological Activity

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is a chemically modified sugar compound derived from L-fucose, characterized by its acetylated fucopyranoside structure. This compound has garnered attention in the fields of carbohydrate chemistry and biochemistry due to its potential biological activities and applications in enzyme interactions.

  • Molecular Formula : C₁₂H₁₇FO₇
  • Appearance : White crystalline solid
  • Melting Point : 76 to 78 °C
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and ethyl acetate.

Synthesis

The synthesis of this compound typically involves:

  • Acetylation of L-Fucose : Using acetic anhydride in the presence of pyridine to introduce acetyl groups.
  • Fluorination : Substituting a hydroxyl group with fluoride using reagents like sulfur tetrafluoride.

Biological Activity

The biological activities of this compound are primarily linked to its role as a substrate in enzyme-catalyzed reactions:

  • Substrate for Alpha-L-Fucosidases : It acts as a substrate for alpha-L-fucosidase enzymes, which are crucial for the metabolism of fucosylated compounds. This interaction is significant for understanding enzyme specificity and mechanisms.
  • Potential Immunological Properties : Compounds related to fucopyranosides have been noted for their immunological properties, potentially influencing cell signaling and recognition processes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound can facilitate the purification of alpha-L-fucosidases through affinity chromatography. This process helps elucidate the enzyme's specificity and mechanism of action.
  • Therapeutic Applications : The compound's ability to interact with specific enzymes suggests potential applications in drug development, particularly targeting fucose-related metabolic pathways.

Case Studies

Several case studies have explored the applications and effects of this compound:

  • Affinity Chromatography for Enzyme Purification :
    • Researchers utilized this compound to purify alpha-L-fucosidases from various biological sources. The results demonstrated enhanced enzyme recovery and activity, underscoring its utility in biochemical research.
  • Immunological Studies :
    • In a study examining immune responses, derivatives of fucopyranosides were shown to modulate immune cell activity. While specific data on this compound was limited, its structural similarities suggest potential roles in immune modulation.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeKey Features
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucoseGlycosideInvolves multiple sugar units; used in immunology studies
2,3-Di-O-acetyl-alpha-L-fucopyranosyl bromideHalogenated fucopyranosideSimilar reactivity but with bromine instead of fluoride
3-(2',3',4'-Tri-O-Acetyl-alpha-L-Fucopyranosyl)-1-PropeneC-GlycosideDistinct linkage type; relevant in natural product chemistry

Properties

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate

InChI

InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3

InChI Key

SAOYKKJFCIMXDB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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